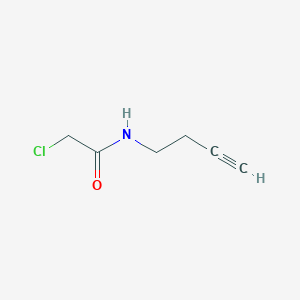

N-(but-3-yn-1-yl)-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(but-3-yn-1-yl)-2-chloroacetamide: is an organic compound characterized by the presence of a chloroacetamide group attached to a but-3-yn-1-yl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2-chloroacetamide typically involves the reaction of but-3-yn-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an anhydrous solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety measures are in place to handle the reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: N-(but-3-yn-1-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization: The alkyne group can participate in cyclization reactions to form heterocyclic compounds

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Applications De Recherche Scientifique

N-(but-3-yn-1-yl)-2-chloroacetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioorthogonal labeling techniques.

Medicine: Investigated for its potential as a pharmacophore in drug discovery.

Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mécanisme D'action

The specific mechanism of action for N-(but-3-yn-1-yl)-2-chloroacetamide depends on its application. In general, the compound can act as an electrophile due to the presence of the chloroacetamide group, which can react with nucleophiles in biological systems. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with other molecules.

Comparaison Avec Des Composés Similaires

But-3-yn-1-ol: A terminal acetylenic compound with a hydroxy group.

N-(but-3-yn-1-yl)hydroxylamine hydrochloride: A related compound with a hydroxylamine group.

Glycine, 2-cyclohexyl-N-(but-3-yn-1-yl)oxycarbonyl-, nonyl ester: A compound with a similar alkyne group but different functional groups .

Activité Biologique

N-(but-3-yn-1-yl)-2-chloroacetamide is an organic compound characterized by a chloroacetamide functional group and a terminal alkyne substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

- Molecular Formula : C₅H₈ClN

- Molecular Weight : Approximately 133.58 g/mol

- Functional Groups :

- Chloroacetamide

- Terminal alkyne (but-3-yn-1-yl)

The presence of these functional groups allows for significant chemical reactivity, particularly in interactions with biological targets.

This compound exhibits biological activity primarily through its reactivity with thiol-containing proteins. The chloroacetamido group is known to covalently modify cysteine residues in proteins, potentially inhibiting enzyme functions. For instance, similar compounds have been shown to inhibit glutaredoxin-1 (Grx1), an enzyme crucial for cellular redox regulation, by targeting its active site cysteine . This mechanism suggests that this compound may influence redox-sensitive pathways, which are vital in various physiological processes.

Biological Activity and Applications

Research indicates that compounds containing chloroacetamido groups have broad biological activities, including:

- Antimicrobial Activity : Studies have shown that chloroacetamides can exhibit antimicrobial properties against various pathogens. For example, derivatives have been tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating effectiveness particularly against Gram-positive bacteria .

- Anti-inflammatory Effects : The compound has potential applications in treating inflammatory conditions. Similar compounds have been reported to decrease lipopolysaccharide-induced inflammatory responses in microglial cells, highlighting their role in modulating immune responses .

Antimicrobial Activity Study

A study characterized the antimicrobial potential of chloroacetamides, including this compound. The results indicated:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | 32 µg/mL |

| N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | 64 µg/mL |

These findings suggest that structural modifications can significantly influence the antimicrobial efficacy of chloroacetamides .

Inhibition of Grx1 Activity

In another study focusing on glutaredoxin inhibition, N-(but-3-yn-1-y-l)-2-chloroacetamide was tested for its ability to inhibit Grx1. The results indicated:

| Parameter | Value |

|---|---|

| IC50 for Grx1 | 32 µM |

| Selectivity Index | High |

| Effect on Cytokine Expression | Decreased |

This study underscores the compound's potential as a therapeutic agent in conditions where oxidative stress plays a critical role .

Propriétés

Numéro CAS |

1236764-38-7 |

|---|---|

Formule moléculaire |

C6H8ClNO |

Poids moléculaire |

145.59 g/mol |

Nom IUPAC |

N-but-3-ynyl-2-chloroacetamide |

InChI |

InChI=1S/C6H8ClNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9) |

Clé InChI |

ZRHSBXZSAMENDQ-UHFFFAOYSA-N |

SMILES canonique |

C#CCCNC(=O)CCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.